N-(2,2-Dimethoxyethyl)-guanidin-sulfat

Description

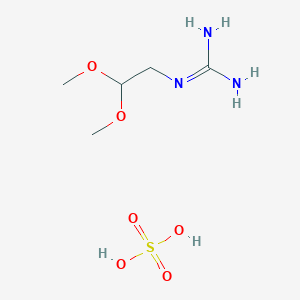

N-(2,2-Dimethoxyethyl)-guanidin-sulfat is a guanidine derivative characterized by a 2,2-dimethoxyethyl substituent attached to the guanidine core, with sulfate as the counterion. For instance, highlights a related compound, N-(2,2-dimethoxyethyl)-N-(trifluoroacetyl)-phenyl-alanyl-dehydrophenylalaninam, which undergoes intramolecular bicyclization to form imidazopyridinones.

The dimethoxyethyl group likely enhances solubility in polar solvents due to its ether linkages, distinguishing it from simpler alkyl-substituted guanidines. Spectroscopic data from for analogous 3-(2,2-dimethoxyethyl)-purpurinimides show a singlet at δ 3.46–3.47 ppm for the dimethoxyethyl protons, which can be extrapolated to predict similar NMR signals for this compound .

Properties

CAS No. |

120228-49-1 |

|---|---|

Molecular Formula |

C16H14O4 |

Synonyms |

N-(2,2-DIMETHOXY-ETHYL)-GUANIDINEHEMISULFATESALT |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Guanidine Derivatives

Structural and Functional Comparisons

N-(2,2-Dimethoxyethyl)-guanidin-sulfat

- Structure : Guanidine core with a 2,2-dimethoxyethyl substituent and sulfate counterion.

- Key Features : Ether linkages improve hydrophilicity; sulfate may enhance stability.

- Potential Applications: Antioxidant precursor (inferred from ), pharmaceutical intermediate.

1,1-Dimethylguanidinium Sulfate ()

- Structure : Two methyl groups on the guanidine nitrogen, sulfate counterion.

- Molecular Formula : C₆H₂₀N₆O₄S.

- Applications : Chemical intermediate; lacks reported bioactivity .

N-(2-Aminoethyl)guanidine Dihydrochloride ()

- Structure: Aminoethyl chain (-CH₂CH₂NH₂) attached to guanidine.

- Key Features : Primary amine enhances reactivity (e.g., in nucleophilic reactions).

- Spectral Data : Triplet at δ 1.27 ppm for ethyl protons .

- Applications : Intermediate in synthetic chemistry.

Bis[N,N'-diphenylguanidinium] Oxalate ()

- Structure : Aromatic phenyl groups and oxalate counterion.

- Key Features : Bulky substituents may limit solubility; aromaticity alters electronic properties.

- Applications: Not specified but likely niche industrial uses .

Spectroscopic and Physicochemical Properties

- This compound: The dimethoxyethyl group’s ether oxygens likely increase solubility in methanol or acetonitrile, as seen in for crystallization .

- 1,1-Dimethylguanidinium Sulfate: Compact structure suggests lower solubility in nonpolar solvents compared to ether-containing analogs.

- Aminoethyl Derivatives: Protonated amines in hydrochlorides enhance water solubility, critical for biological applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.